rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans
Description
This compound is a racemic mixture of enantiomers with a trans-configuration at the oxolane (tetrahydrofuran) ring. Its structure features:
- A piperidin-4-yl group linked to the oxolane’s 2-position.
- A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
- A carboxylic acid moiety at the oxolane’s 3-position.
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid enables further functionalization (e.g., amide coupling). The trans-configuration imposes steric constraints that may influence binding to biological targets.
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-7-4-10(5-8-16)12-11(13(17)18)6-9-20-12/h10-12H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
ABRSPSOJEDIUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxolane Ring Formation via Intramolecular Etherification
A pivotal step in synthesizing the trans-configured oxolane ring involves intramolecular nucleophilic substitution. In one protocol, a diol precursor (1) derived from Boc-piperidine-4-carbaldehyde undergoes acid-catalyzed cyclization. Using p-toluenesulfonic acid (pTSA) in toluene at 80°C for 12 hours yields the oxolane intermediate (2) with >90% diastereomeric excess (de) for the trans configuration.
Reaction Scheme:
$$
\text{(1) Boc-piperidine-4-carbaldehyde-derived diol} \xrightarrow[\text{pTSA, toluene}]{\Delta} \text{(2) trans-oxolane intermediate}
$$
Enzymatic Resolution for Stereochemical Control
To address racemization during cyclization, lipase-mediated kinetic resolution has been employed. Candida antarctica lipase B (CAL-B) selectively acylates the (2R,3S)-enantiomer of a racemic oxolane-3-carboxylic acid ester (3) . This method achieves 98% enantiomeric excess (ee) after 24 hours at 30°C in tert-butyl methyl ether (TBME).
Key Data:
| Substrate | Enzyme | Solvent | Time (h) | ee (%) |
|---|---|---|---|---|
| (3) | CAL-B | TBME | 24 | 98 |
Boc Protection and Piperidine Functionalization
Carboxylic Acid Activation for Coupling
The carboxylic acid moiety is activated as a mixed anhydride for subsequent amide bond formation. Treatment with isobutyl chloroformate (1.1 eq.) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C generates the reactive intermediate (6) , which couples with amines to yield derivatives.
Critical Parameters:
- Anhydrous THF to prevent hydrolysis
- Strict temperature control (-15°C to 0°C)
Catalytic Asymmetric Hydrogenation
Rhodium-Catalyzed Enantioselective Reduction
A ketone precursor (7) undergoes asymmetric hydrogenation using a chiral rhodium catalyst (e.g., Rh-(R)-BINAP). At 50 psi H₂ and 40°C in methanol, this method achieves 95% ee for the trans-oxolane product (8) .
Catalyst System:
| Catalyst | Ligand | H₂ Pressure | ee (%) |
|---|---|---|---|
| Rh(nbd)₂BF₄ | (R)-BINAP | 50 psi | 95 |
Industrial-Scale Process Considerations
Continuous Flow Cyclization
To enhance scalability, a continuous flow reactor has been implemented for the cyclization step. Using supercritical CO₂ as a solvent and heterogeneous acid catalysis (Amberlyst-15), the reaction achieves 92% conversion in <10 minutes at 100°C.
Advantages:
- Reduced side reactions (epimerization <2%)
- Simplified purification via in-line filtration
Green Solvent Alternatives
Recent efforts replace DCM with cyclopentyl methyl ether (CPME) in Boc protection steps. CPME offers comparable yields (83–87%) with improved environmental metrics (E-factor reduced by 40%).
Analytical Characterization
Chiral HPLC Methods
Enantiopurity is validated using a Chiralpak IC column (4.6 × 250 mm, 5 μm). Mobile phase: n-hexane/ethanol (80:20) with 0.1% trifluoroacetic acid (TFA). Retention times: (2R,3S)-isomer = 12.3 min; (2S,3R)-isomer = 14.7 min.
X-ray Crystallography
Single-crystal X-ray analysis confirms the trans configuration. Key bond angles: C2-C3-O-C4 = 178.9°, indicating minimal ring puckering.
Chemical Reactions Analysis
rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic
Biological Activity
The compound rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an oxolane ring and a piperidine moiety, with a tert-butoxycarbonyl group that enhances its stability and solubility. It is primarily studied for its role as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme implicated in lipid metabolism and various metabolic disorders such as obesity and diabetes.
The molecular formula of rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid is , with a molecular weight of approximately 299.36 g/mol. Its structure is characterized by the presence of both hydrophilic and lipophilic regions, which may influence its interaction with biological membranes and targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₅ |
| Molecular Weight | 299.36 g/mol |
| Solubility | High |
| Log P (octanol-water) | 4.97 |
The primary mechanism of action for rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid is the inhibition of DGAT enzymes. These enzymes catalyze the final step in triglyceride synthesis, making them critical targets for the treatment of metabolic diseases. Inhibition of DGAT can lead to reduced lipid accumulation in tissues, which is beneficial in managing conditions like obesity and type 2 diabetes.
In vitro Studies
In vitro assays have demonstrated that rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid effectively inhibits DGAT activity. The compound showed a dose-dependent inhibition profile, suggesting its potential utility as a therapeutic agent.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Obesity Management : In a study involving adipocyte cultures, rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid significantly reduced triglyceride accumulation compared to control groups. This suggests its potential role in obesity management through lipid regulation.
- Diabetes Research : Another investigation focused on the compound's effects on insulin sensitivity in muscle cells. The results indicated improved insulin signaling pathways when treated with this compound, further supporting its relevance in diabetes treatment strategies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, it is beneficial to compare it with structurally similar compounds known for their biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(5-nitro-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester | Piperidine core with nitro substitution | Used as a DGAT inhibitor but lacks oxolane structure |
| 1-Piperidinecarboxylic acid | Simple piperidine derivative | Lacks additional functional groups |
| 2-(4-pyrrolidin-3-yloxycyclohexyl)acetate | Contains piperidine-like structure | Focused on different biological pathways |
This table illustrates how rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid stands out due to its specific inhibition profile and structural characteristics that make it a candidate for further exploration in drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key features (Boc protection, heterocycles, carboxylic acids) but differ in substituents and stereochemistry:
Key Comparative Insights
Steric and Conformational Effects: The target compound’s trans-oxolane configuration reduces conformational flexibility compared to the bicyclic analog in , which has rigid 3D geometry.
Electronic and Solubility Profiles :
- The phenyl group in enhances lipophilicity, whereas the target compound’s lack of aromaticity may improve aqueous solubility.
- The Fmoc group in is bulkier and more UV-sensitive than Boc, requiring distinct deprotection strategies (e.g., piperidine vs. TFA).
Functionalization Potential: The carboxylic acid in all compounds enables conjugation, but steric hindrance varies. For example, the bicyclic compound may hinder amide bond formation due to its compact structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
